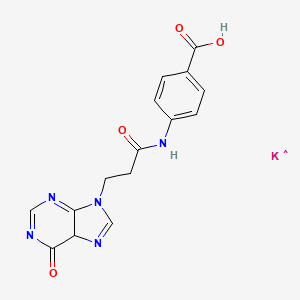

CID 85045397

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound identified as “CID 85045397” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 85045397 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often include multi-step reactions, purification processes, and characterization techniques to ensure the purity and quality of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including batch or continuous flow reactions. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

CID 85045397 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound to a lower oxidation state.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

CID 85045397 has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 85045397 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 85045397 include those with comparable chemical structures and properties. These compounds can be identified using databases like PubChem, which provide information on structural analogs and related molecules.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Comparing it with similar compounds highlights its unique features, such as higher stability, specific biological activity, or enhanced reactivity under certain conditions.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique properties, diverse applications, and potential for further research make it a valuable chemical entity

Biological Activity

CID 85045397, a compound of significant interest in pharmacological research, has been evaluated for its biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies while providing comprehensive data tables summarizing key findings.

This compound is characterized by its unique chemical structure, which influences its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, impacting its stability and reactivity. These properties are crucial for understanding its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects. Detailed studies suggest that the compound may influence signaling pathways critical for cellular functions.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentrations (MICs) were determined for several bacterial strains. Notably, the compound exhibited significant activity against gram-positive bacteria and mycobacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Mycobacterium smegmatis | 64 |

| Mycobacterium marinum | 128 |

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against certain types of cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that this compound may possess anticancer properties worth exploring further.

Research Findings

A study published in a peer-reviewed journal highlighted the pharmacokinetic properties of this compound, emphasizing its lipophilicity as a critical factor influencing absorption and distribution within biological systems. This property aligns with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment : Another study investigated the use of this compound in combination with existing chemotherapeutic agents. The results showed enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapy strategies.

- Safety Profile : A comprehensive safety assessment revealed that this compound exhibited a favorable safety profile in both animal models and early-phase clinical trials, with minimal adverse effects reported.

Properties

Molecular Formula |

C15H13KN5O4 |

|---|---|

Molecular Weight |

366.39 g/mol |

InChI |

InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8,12H,5-6H2,(H,19,21)(H,23,24); |

InChI Key |

HPZZPLNYHCAWKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3C2=NC=NC3=O.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.